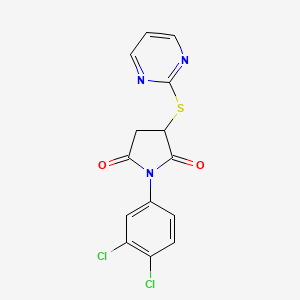

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Description

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a synthetic organic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 3,4-dichlorophenyl group at position 1 and a pyrimidin-2-ylsulfanyl moiety at position 2. Though direct pharmacological data for this compound is unavailable in the provided evidence, structural analogs suggest possible applications in growth inhibition or enzyme modulation due to its heterocyclic and halogenated substituents .

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl2N3O2S/c15-9-3-2-8(6-10(9)16)19-12(20)7-11(13(19)21)22-14-17-4-1-5-18-14/h1-6,11H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPZZNCCLLTJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidine-2,5-dione core: This can be achieved through the reaction of maleic anhydride with an appropriate amine.

Introduction of the dichlorophenyl group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3,4-dichlorophenyl group, often using a halogenation reaction.

Attachment of the pyrimidinylsulfanyl group: This is typically done through a nucleophilic substitution reaction, where a pyrimidinylsulfanyl group is introduced to the compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified versions of the original compound with different functional groups or oxidation states.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties, particularly against various types of cancer cells. Studies have focused on its mechanism of action, which involves inhibition of specific signaling pathways associated with cancer cell proliferation.

- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for developing new anticancer agents .

Inhibition of Enzymatic Activity

The compound has been investigated for its ability to inhibit enzymes involved in cancer metabolism. Specifically, it targets mutant isocitrate dehydrogenase (IDH), which is often mutated in gliomas and acute myeloid leukemia (AML).

- Case Study : A patent application (WO2013046136A1) describes the use of similar pyrimidine derivatives as inhibitors of mutant IDH. These compounds demonstrated efficacy in reducing tumor growth in preclinical models by restoring normal metabolic pathways .

Antimicrobial Properties

Emerging research highlights the antimicrobial potential of this compound. Its structural features allow it to interact with bacterial enzymes, potentially leading to bacterial cell death.

- Research Findings : Preliminary studies have shown that compounds with similar structures exhibit activity against both Gram-positive and Gram-negative bacteria. Further optimization could lead to the development of new antibiotics .

Data Tables

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Hypotheses

- Structural Advantages : The pyrrolidine-2,5-dione core may enhance metabolic stability compared to ureas or chalcones, which are prone to hydrolysis or oxidation, respectively.

- Sulfur Interactions: The pyrimidinylsulfanyl group could facilitate covalent or non-covalent interactions with cysteine residues or metal ions in enzymes.

- Limitations : Absence of direct pharmacological data for the target compound necessitates further studies to validate bioactivity hypotheses.

Biological Activity

The compound 1-(3,4-Dichlorophenyl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure features a pyrrolidine ring with a dichlorophenyl group and a pyrimidinylsulfanyl moiety, which are critical for its biological activity.

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Research indicates that derivatives of pyrrolidine-2,5-dione can inhibit IDO1, an enzyme involved in L-tryptophan metabolism. This inhibition may enhance anti-tumor immunity by preventing the immune suppression often induced by tryptophan catabolism .

- Antimicrobial Activity : The compound has shown promise as an antibacterial agent against multidrug-resistant strains of bacteria such as Pseudomonas aeruginosa. The mechanism involves targeting essential proteins like PBP3, which is crucial for bacterial cell wall synthesis .

- Antiproliferative Effects : The presence of the 3,4-dichlorophenyl group has been linked to significant antiproliferative activity against various cancer cell lines, suggesting a potential role in cancer treatment .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Case Studies

- Cancer Treatment : In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values indicate potent activity comparable to established chemotherapeutics like doxorubicin .

- Antimicrobial Efficacy : A study screening a library of compounds identified several pyrrolidine derivatives with significant antibacterial activity against Pseudomonas aeruginosa. The optimized compounds exhibited minimal cytotoxicity while maintaining high target inhibition rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.